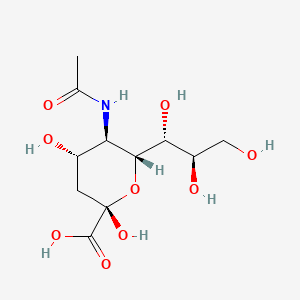
5-(1H-Benzoimidazol-2-yl)-2-méthyl-phénylamine
Vue d'ensemble
Description
5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine: is a heterocyclic aromatic compound that features a benzimidazole moiety fused with a phenylamine group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique structural properties.
Applications De Recherche Scientifique
5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Analyse Biochimique
Biochemical Properties
5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, have been shown to exhibit antimicrobial, antiviral, and anticancer activities . These interactions often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. The compound’s ability to interact with biopolymers makes it a valuable tool in medicinal chemistry .
Cellular Effects
5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have shown significant anticancer activity by inhibiting the proliferation of cancer cells . The compound’s impact on cellular metabolism includes altering the metabolic flux and affecting metabolite levels, which can lead to changes in cell growth and survival .
Molecular Mechanism
The molecular mechanism of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, benzimidazole derivatives have been shown to inhibit microtubule formation, which is crucial for cell division . This inhibition disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing microbial infections . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism often involves oxidation, reduction, and conjugation reactions, which can lead to the formation of active or inactive metabolites . These metabolic processes are crucial for determining the compound’s bioavailability and efficacy in biological systems .
Transport and Distribution
The transport and distribution of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can affect its activity and function . For example, benzimidazole derivatives have been shown to accumulate in the nucleus, where they can interact with DNA and other nuclear proteins .
Subcellular Localization
The subcellular localization of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is essential for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, benzimidazole derivatives can localize to the mitochondria, where they influence mitochondrial function and induce apoptosis . The precise localization of the compound within cells can determine its therapeutic potential and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 2-methylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.
Mécanisme D'action
The mechanism of action of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can mimic the structure of naturally occurring nucleotides, allowing it to bind to enzyme active sites or receptor binding pockets. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzimidazole: Lacks the methyl group at the 2-position of the phenyl ring.
5,6-Dimethylbenzimidazole: Contains additional methyl groups on the benzimidazole ring.
2-Methylbenzimidazole: Lacks the phenylamine group.
Uniqueness
5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is unique due to the presence of both the benzimidazole moiety and the 2-methyl-phenylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
5-(1H-benzimidazol-2-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYALKGHFGHBQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352197 | |
| Record name | 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292644-33-8 | |
| Record name | 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



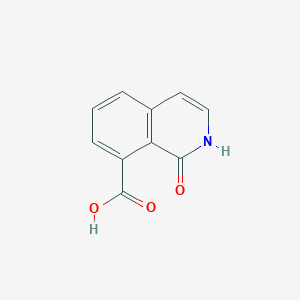

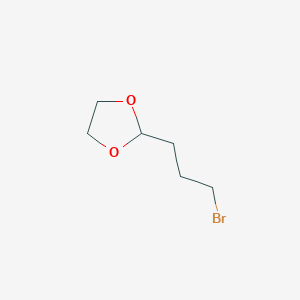
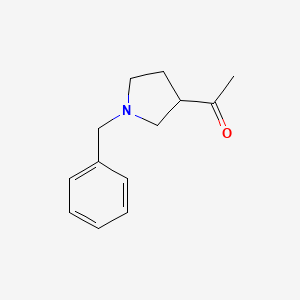
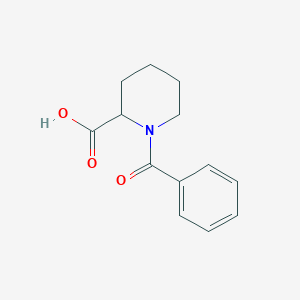
![3-Aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269520.png)

![2-[(Dimethylamino)methylene]-1,3-cyclohexanedione](/img/structure/B1269523.png)
![2-[(Dimethylamino)methyl]cyclopentan-1-one hydrochloride](/img/structure/B1269526.png)

![1,3,5-Triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1269534.png)

